molecular formula C19H24N2O2S B4556839 N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide

N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide

Cat. No.: B4556839
M. Wt: 344.5 g/mol
InChI Key: RIQRQIIGYAWIKV-UHFFFAOYSA-N
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.15584919 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

N-{2-[(2-furylmethyl)thio]ethyl}-4-(1-pyrrolidinylmethyl)benzamide and its derivatives have been extensively studied for their synthetic utility and reactivity. For example, the manipulation of polymer branching density in ethylene polymerization was examined using furyl- and benzofuryl-derived phosphine-sulfonate palladium and nickel catalysts. These catalysts exhibited high activities for ethylene polymerization and copolymerization with polar monomers, highlighting the impact of heterocyclic substituents on polymer microstructure (Yang, Xiong, & Chen, 2017). Additionally, the synthesis of functionalized 2-pyrrolidinones through domino reactions showcased the versatility of related benzamide derivatives in generating complex heterocyclic structures (Gao, Sun, & Yan, 2013).

Medicinal Chemistry Applications

In medicinal chemistry, benzamide derivatives have been explored for their potential therapeutic applications. For instance, alkylating benzamides with melanoma cytotoxicity were synthesized and evaluated for targeted drug delivery in melanoma therapy, demonstrating enhanced efficacy and toxicity against melanoma cells compared to the parent compound (Wolf et al., 2004). Additionally, the development of sigma receptor scintigraphy with benzamide derivatives for visualizing primary breast tumors in humans indicates the diagnostic potential of these compounds (Caveliers et al., 2002).

Properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(20-9-13-24-15-18-4-3-12-23-18)17-7-5-16(6-8-17)14-21-10-1-2-11-21/h3-8,12H,1-2,9-11,13-15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRQIIGYAWIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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